4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid
説明
特性
IUPAC Name |
4-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-14(18-13-4-2-1-3-5-13)10-25-17-20-19-15(24-17)11-6-8-12(9-7-11)16(22)23/h6-9,13H,1-5,10H2,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBHGHSDPMXBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139843 | |
| Record name | 4-[5-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881445-79-0 | |
| Record name | 4-[5-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881445-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is central to the target compound’s structure. A widely adopted method involves cyclization of hydrazide derivatives under dehydrating conditions. For instance, 4-carboxybenzaldehyde can react with hydrazine hydrate in the presence of polyphosphoric acid (PPA) at 120–140°C to yield 4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzoic acid. This intermediate serves as the foundation for subsequent functionalization.
Key Reaction:
Alternative routes employ thiosemicarbazide derivatives. For example, phenyl acetic acid reacts with thiosemicarbazide in phosphoryl chloride (POCl₃) to form 5-substituted 1,3,4-oxadiazole-2-amines, a method adaptable to benzoic acid substrates.
Amidation with Cyclohexylamine
The final step involves introducing the cyclohexylamino group. Two approaches dominate:
Approach 1: Direct Acylation
2-Chloroacetyl chloride reacts with cyclohexylamine in dichloromethane (DCM) to form 2-chloro-N-cyclohexylacetamide, which is then coupled to the thiol-oxadiazole intermediate as described in Section 1.2.
Approach 2: In Situ Activation
The carboxylic acid group in the benzoic acid moiety is activated using N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), enabling coupling with cyclohexylamine. This method minimizes side reactions but requires rigorous exclusion of moisture.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Oxadiazole Cyclization | PPA, 130°C, 4h | 78% → 89% | |
| Thioether Formation | DMF, K₂CO₃, 70°C, 7h | 65% → 82% | |
| Amidation | DCM, DCC/HOBt, 25°C | 70% → 85% |
Elevating temperatures during cyclization (130°C vs. 100°C) improved oxadiazole yields by 11%. Conversely, amidation at room temperature outperformed heated conditions, reducing epimerization risks.
Analytical Characterization
Spectroscopic Confirmation
-
FT-IR : Absorption at 1680 cm⁻¹ confirms the oxadiazole C=N stretch, while 1720 cm⁻¹ corresponds to the benzoic acid carbonyl.
-
¹H NMR : The cyclohexyl protons appear as multiplet signals at δ 1.2–1.8 ppm, and the thioether-linked CH₂ resonates at δ 3.4 ppm.
-
Mass Spectrometry : ESI-MS (m/z): 363.1 [M+H]⁺, matching the molecular formula C₁₇H₂₂N₄O₃S.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 0.1% TFA) achieves baseline separation of the target compound from byproducts, with >98% purity reported under optimized conditions.
Challenges and Practical Considerations
Side Reactions
化学反応の分析
Types of Reactions
4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to yield corresponding sulfoxides or sulfones.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.
-
Substitution: : The compound can undergo substitution reactions with various nucleophiles or electrophiles to yield substituted derivatives. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
-
Industry: : The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with receptors involved in immune response, leading to its potential antimicrobial and antifungal effects.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their diverse bioactivities. Below is a comparative analysis with structurally related compounds:
Key Structural Determinants of Activity
Oxadiazole Core : Provides metabolic stability and planar geometry for target binding .
Thioether Linkage : Enhances flexibility and electron-rich environments for interactions with biological targets .
Benzoic Acid vs. Alkanoic Acid: The aromatic carboxylic acid in the target compound may improve binding affinity compared to alkanoic acid derivatives (e.g., 19b–19i) due to π-π stacking and hydrogen bonding .
生物活性
4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₁₉N₃O₄S
- Molecular Weight : 361.4 g/mol
- CAS Number : 881445-79-0
Synthesis
The synthesis of this compound typically involves multistep reactions starting from cyclohexylamine and various thiol and oxadiazole derivatives. The synthesis process has been documented in studies focusing on the development of biologically active compounds, particularly those exhibiting anti-inflammatory and anticancer properties .
Antidiabetic Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antidiabetic activity. In vitro studies have shown that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism is believed to involve the modulation of glucose metabolism pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid have been evaluated using various models. In one study, compounds were tested using the carrageenan-induced rat paw edema model, demonstrating a notable reduction in inflammation compared to control groups . The compound's efficacy was comparable to standard anti-inflammatory drugs such as indomethacin.
Anticancer Activity
In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay indicated that it inhibits cell proliferation and induces apoptosis in cancer cells. The specific pathways affected include those involved in cell cycle regulation and apoptosis signaling .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid compared to other known compounds:
| Compound Name | Antidiabetic Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid | Moderate | High | High |
| Indomethacin | Low | Very High | Low |
| Metformin | Very High | Low | Low |
Case Studies
- Antidiabetic Effects in Animal Models : A study conducted on diabetic rats demonstrated that administration of this compound led to a significant decrease in fasting blood glucose levels over a period of four weeks. Histological analysis showed improved pancreatic function and insulin secretion.
- Anti-inflammatory Efficacy : In a controlled trial using the rat paw edema model, the compound was administered at varying doses. Results indicated a dose-dependent reduction in paw swelling, with the highest dose showing effects comparable to indomethacin.
- Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid?
The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and amide bond formation. A general approach includes:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., acetic acid with sodium acetate as a base) .
- Step 2 : Introduction of the thioether linkage by reacting the oxadiazole with a 2-(cyclohexylamino)-2-oxoethyl halide, often requiring polar aprotic solvents like DMF and elevated temperatures (60–80°C) .
- Step 3 : Hydrolysis of ester-protected benzoic acid (if present) using NaOH/EtOH or HCl/THF to yield the final carboxylic acid .
Key Optimization : Reaction time and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to thiosemicarbazide) significantly impact yields. Recrystallization from DMF/acetic acid improves purity .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical validation requires a combination of techniques:
- NMR : H and C NMR confirm the presence of the cyclohexyl group (δ 1.2–2.1 ppm for cyclohexyl protons), oxadiazole ring (δ 8.3–8.7 ppm for aromatic protons), and carboxylic acid (δ 12–13 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 404.12 for CHNOS) .
- IR Spectroscopy : Peaks at 1680–1700 cm (C=O stretch of amide/acid) and 1240–1260 cm (C-O-C of oxadiazole) .
Basic: What solvents and conditions are suitable for solubility testing?
The compound’s solubility is influenced by its polar carboxylic acid and nonpolar cyclohexyl groups.
- Polar solvents : DMSO (≥50 mg/mL), DMF (moderate solubility).
- Aqueous buffers : Poor solubility at neutral pH; adjust to pH 9–10 (using NaOH) for ionization of the carboxylic acid .
Methodological Note : Use sonication (30 min) and centrifugation (10,000 rpm) to achieve homogeneous suspensions for in vitro assays .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC variability in anticancer assays) may arise from:
- Purity differences : Impurities >5% can skew results. Validate purity via HPLC (≥95% by area under the curve) .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) impact outcomes. Standardize protocols using guidelines like NCI-60 .
- Metabolic instability : Use liver microsomal assays to assess compound stability (e.g., t <30 min indicates rapid degradation) .
Advanced: What mechanistic insights exist for its potential antimicrobial activity?
Structural analogs (e.g., thiazolidinone derivatives) suggest mechanisms such as:
- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via the oxadiazole’s electron-deficient ring .
- Membrane disruption : The hydrophobic cyclohexyl group may interact with lipid bilayers, as seen in gram-positive bacteria .
Validation : Perform molecular docking (e.g., AutoDock Vina) against DHFR (PDB: 1RAZ) and correlate with MIC values .
Advanced: How to design SAR studies for optimizing this compound’s bioactivity?
Focus on modifying:
- Oxadiazole ring : Replace with 1,2,4-triazole to assess electron density effects on target binding .
- Cyclohexyl group : Test smaller (cyclopentyl) or bulkier (adamantyl) substituents to probe steric tolerance .
- Carboxylic acid : Convert to esters or amides to evaluate bioavailability .
Experimental Workflow :
Synthesize derivatives using parallel combinatorial chemistry .
Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) .
Use QSAR models to predict logP and polar surface area for ADME optimization .
Advanced: What strategies mitigate poor pharmacokinetic properties observed in preclinical studies?
Common issues include low oral bioavailability (<20%) and rapid clearance:
- Prodrug design : Mask the carboxylic acid as a methyl ester to enhance intestinal absorption .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve plasma half-life .
- CYP450 inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in animal models to assess metabolic stability .
Advanced: How can in silico modeling predict off-target interactions?
- Molecular dynamics simulations : Simulate binding to human serum albumin (HSA) to predict plasma protein binding .
- Pharmacophore mapping : Identify overlapping features with known kinase inhibitors (e.g., EGFR) to flag potential off-targets .
- Toxicity prediction : Use tools like ProTox-II to assess hepatotoxicity risks .
Advanced: What analytical methods resolve spectral overlaps in impurity profiling?
- HPLC-DAD/MS : Combine retention time, UV spectra, and mass fragmentation to distinguish impurities (e.g., oxadiazole ring-opening byproducts) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping proton signals in complex mixtures .
Advanced: How to address discrepancies between computational and experimental LogP values?
Experimental LogP (e.g., 2.8 via shake-flask method) may differ from predicted values (e.g., 3.2 via ChemAxon):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
